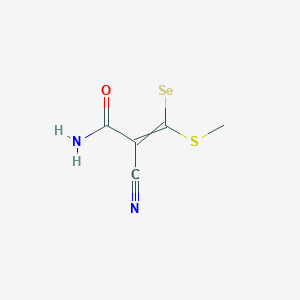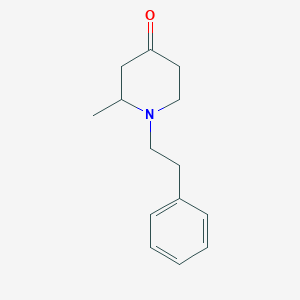![molecular formula C15H8N2OS B14323152 5H-Pyrido[3,2-a]phenothiazin-5-one CAS No. 105774-62-7](/img/structure/B14323152.png)
5H-Pyrido[3,2-a]phenothiazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrido[3,2-a]phenothiazin-5-one is a heterocyclic compound with a fused ring structure that includes nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido[3,2-a]phenothiazin-5-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of quinolinquinone with thiazolidine in a basic medium. This reaction can yield various isomeric products depending on the specific conditions and reagents used .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, scaled up for larger production. This involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrido[3,2-a]phenothiazin-5-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, which may have different biological activities.
Substitution: Substitution reactions, particularly involving the nitrogen and sulfur atoms, can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinonic derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Its unique chemical properties make it useful in the development of dyes and pigments.
Mechanism of Action
The mechanism by which 5H-Pyrido[3,2-a]phenothiazin-5-one exerts its effects involves intercalation with DNA. This intercalation disrupts the normal function of DNA, inhibiting transcription and replication processes. The compound targets specific molecular pathways involved in cell proliferation, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
5H-Pyrido[3,2-a]phenoxazin-5-one: This compound is structurally similar and also exhibits potent antiproliferative activity.
Azabenzo[a]phenothiazine: Another related compound with potential antibiotic properties.
Azabenzo[b]phenoxazine: Similar in structure and used in the development of antimicrobial agents.
Uniqueness
5H-Pyrido[3,2-a]phenothiazin-5-one is unique due to its specific ring structure that includes both nitrogen and sulfur atoms. This structure contributes to its ability to intercalate with DNA and its potential as an anticancer agent. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry.
Properties
CAS No. |
105774-62-7 |
|---|---|
Molecular Formula |
C15H8N2OS |
Molecular Weight |
264.30 g/mol |
IUPAC Name |
pyrido[3,2-a]phenothiazin-5-one |
InChI |
InChI=1S/C15H8N2OS/c18-11-8-13-15(9-4-3-7-16-14(9)11)17-10-5-1-2-6-12(10)19-13/h1-8H |
InChI Key |
XVULXICEZDPLLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C(=O)C=C3S2)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



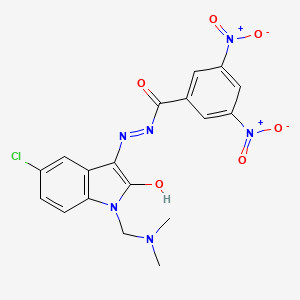

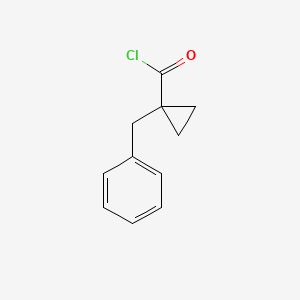

![[1-(Furan-2-yl)-3-methylbut-3-en-1-yl]propanedinitrile](/img/structure/B14323085.png)
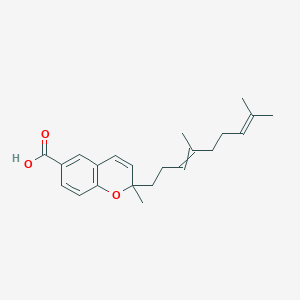
![[Oxido(propoxy)phosphoryl] phosphate](/img/structure/B14323102.png)

![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


